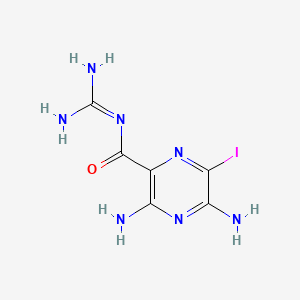

6-Iodoamiloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

60398-23-4 |

|---|---|

Formule moléculaire |

C6H8IN7O |

Poids moléculaire |

321.08 g/mol |

Nom IUPAC |

3,5-diamino-N-(diaminomethylidene)-6-iodopyrazine-2-carboxamide |

InChI |

InChI=1S/C6H8IN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15) |

Clé InChI |

FKXYVYMLZGVJIM-UHFFFAOYSA-N |

SMILES canonique |

C1(=C(N=C(C(=N1)I)N)N)C(=O)N=C(N)N |

Autres numéros CAS |

60398-23-4 |

Synonymes |

3,5-diamino-N-(aminoiminomethyl)-6-iodopyrazinecarboxamide 6-iodoamiloride |

Origine du produit |

United States |

Foundational & Exploratory

The Primary Target of 6-Iodoamiloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodoamiloride, a potent derivative of the diuretic amiloride, has emerged as a valuable pharmacological tool for the study of specific ion channels. This technical guide provides a comprehensive overview of the primary molecular target of this compound, its quantitative interaction profile, the experimental methodologies used for its characterization, and the associated signaling pathways. The primary target of this compound has been identified as the Acid-Sensing Ion Channel 1 (ASIC1), a key player in a variety of physiological and pathological processes, including pain perception, neurodegeneration, and cancer.[1][2][3] This document is intended to serve as a detailed resource for researchers utilizing this compound in their experimental paradigms.

Primary Molecular Target: Acid-Sensing Ion Channel 1 (ASIC1)

The principal molecular target of this compound is the Acid-Sensing Ion Channel 1 (ASIC1), a member of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[1][2][3] ASICs are proton-gated cation channels that are activated by a drop in extracellular pH.[1][2][3] The ASIC1 subunit, in particular, is predominantly expressed in the central and peripheral nervous systems and is implicated in a range of neurological functions and disease states.

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been quantified against its primary target, ASIC1, and other related ion channels. The following tables summarize the available data.

Table 1: Inhibitory Activity of this compound on Human ASIC1

| Parameter | Value (nM) | Cell Line | Reference |

| IC50 | 88 | tsA-201 | [2][3] |

| Ki | 88 ± 20 | tsA-201 |

Table 2: Inhibitory Activity of this compound on Rat ASIC3

| Parameter | Value (nM) | Cell Type | Reference |

| IC50 | 230 | Dorsal Root Ganglion Neurons | [2][3] |

Selectivity Profile

A comprehensive selectivity profile of this compound against a broad panel of receptors, ion channels, and kinases is not extensively documented in publicly available literature. However, amiloride, the parent compound of this compound, is known to interact with other targets, most notably the Na+/H+ exchanger (NHE) and the urokinase-type plasminogen activator (uPA). It is plausible that this compound may retain some activity at these sites, and researchers should consider this possibility in their experimental design.

Experimental Protocols

The quantitative data presented above were primarily generated using automated patch clamp electrophysiology.

Automated Patch Clamp Electrophysiology for IC50 Determination

This protocol describes the general methodology used for determining the half-maximal inhibitory concentration (IC50) of this compound on ASIC channels.

Objective: To measure the concentration-dependent inhibition of ASIC currents by this compound.

Materials:

-

Cell Line: tsA-201 cells stably expressing human ASIC1.

-

Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then made in the extracellular solution.

-

Automated Patch Clamp System: e.g., SyncroPatch 768PE or similar.

-

Extracellular Solution (pH 7.4): Containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.

-

Intracellular Solution: Containing (in mM): 110 CsF, 30 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjusted to pH 7.2 with CsOH.

-

Activating Solution (pH 5.5): Extracellular solution with the pH adjusted to 5.5 using HCl.

Procedure:

-

Cell Preparation: tsA-201 cells expressing hASIC1 are cultured and harvested. A single-cell suspension is prepared in the extracellular solution.

-

Automated Patch Clamp System Setup: The automated patch clamp system is primed with the intracellular and extracellular solutions. The cell suspension is loaded into the system.

-

Cell Capture and Sealing: Cells are automatically captured by the patch clamp chip, and a giga-ohm seal is formed.

-

Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell patch clamp configuration.

-

Current Recording: A holding potential of -60 mV is applied. ASIC currents are elicited by rapidly perfusing the cells with the activating solution (pH 5.5) for a short duration (e.g., 2 seconds).

-

Compound Application: After a stable baseline current is established, cells are pre-incubated with varying concentrations of this compound in the extracellular solution for a defined period (e.g., 5 minutes).

-

Inhibition Measurement: Following pre-incubation with the compound, the activating solution (containing the same concentration of this compound) is applied to elicit the inhibited ASIC current.

-

Data Analysis: The peak inward current in the presence of the compound is measured and normalized to the control current (in the absence of the compound). The normalized current values are plotted against the logarithm of the compound concentration. An IC50 value is determined by fitting the data to a four-parameter logistic equation.

Experimental Workflow for Automated Patch Clamp

Caption: Workflow for IC50 determination using an automated patch clamp system.

Signaling Pathways

Inhibition of ASIC1 by this compound is expected to modulate downstream signaling cascades that are regulated by ASIC1 activity. ASIC1 activation by extracellular protons leads to an influx of Na+ and Ca2+ ions, which can trigger a variety of intracellular events.

General ASIC1 Signaling Pathway

The influx of cations through ASIC1 channels depolarizes the cell membrane and increases intracellular calcium concentration. This can lead to the activation of various calcium-dependent enzymes and transcription factors.

ASIC1 Downstream Signaling Cascade

References

6-Iodoamiloride: A Potent Inhibitor of Acid-Sensing Ion Channel 1 (ASIC1)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Iodoamiloride as a highly potent inhibitor of the Acid-Sensing Ion Channel 1 (ASIC1). It is designed to furnish researchers, scientists, and drug development professionals with the essential data, experimental protocols, and mechanistic insights required for advancing research and development in this area.

Core Concepts

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are activated by extracellular acidosis. Among the various subunits, ASIC1a is predominantly expressed in the central and peripheral nervous systems and has been implicated in a range of pathophysiological processes, including ischemic stroke, pain, and neurodegenerative diseases. Consequently, the identification of potent and selective ASIC1 inhibitors is a significant focus of contemporary drug discovery. Amiloride, a potassium-sparing diuretic, is a known, albeit non-selective and moderately potent, inhibitor of ASICs. The exploration of amiloride analogs has led to the identification of this compound as a significantly more potent inhibitor of ASIC1.

Quantitative Data Presentation

The inhibitory potency of this compound against human ASIC1 (hASIC1) has been quantified and compared with its parent compound, amiloride. The following table summarizes the key quantitative data from electrophysiological studies.

| Compound | Target | Cell Line | IC50 | Reference |

| This compound | hASIC1 | tsA-201 | 88 nM | [1] |

| Amiloride | hASIC1 | tsA-201 | 1.7 µM | [1] |

| This compound | rat DRG neurons (ASIC3-mediated currents) | Primary neurons | 230 nM | [1][2][3] |

| Amiloride | rat DRG neurons (ASIC3-mediated currents) | Primary neurons | 2.7 µM | [1][2][3] |

| Benzamil | ASIC1a | CHO cells | 3.50 µM | [4] |

| Phenamil | ASIC1a | CHO cells | 6.95 µM | [4] |

| 5-(N,N-dimethyl)amiloride (DMA) | ASIC1a | CHO cells | 10.13 µM | [4] |

| 5-(N,N-hexamethylene)amiloride (HMA) | ASIC1a | CHO cells | 17.17 µM | [4] |

| 5-(N-methyl-N-isopropyl)amiloride (MIA) | ASIC1a | CHO cells | 17.81 µM | [4] |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | ASIC1a | CHO cells | 20.66 µM | [4] |

Experimental Protocols

The determination of the inhibitory potency of this compound on ASIC1 is primarily achieved through electrophysiological techniques, particularly the automated patch-clamp method.

Automated Patch-Clamp Electrophysiology for ASIC1 Inhibition Assay

This protocol outlines the general steps for assessing the inhibitory effect of compounds like this compound on ASIC1a channels expressed in a suitable cell line (e.g., CHO or HEK cells stably expressing hASIC1a).

1. Cell Preparation:

- Culture cells stably expressing human ASIC1a in appropriate media and conditions.

- On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.

- Resuspend the cells in an external buffer solution and allow them to recover.

2. Automated Patch-Clamp System Setup:

- Prime the microfluidic chips of the automated patch-clamp system (e.g., SyncroPatch 384 or Patchliner) with the appropriate internal and external solutions.

- The internal solution typically contains a high concentration of a potassium salt (e.g., KF or KCl) and is buffered to a physiological pH.

- The external solution is a buffered saline solution (e.g., HBSS) at a physiological pH of 7.4.

3. Cell Sealing and Whole-Cell Configuration:

- Load the cell suspension into the system.

- The system will automatically trap individual cells at the recording sites.

- A giga-ohm seal is formed between the cell membrane and the recording pipette.

- The cell membrane is then ruptured to achieve the whole-cell patch-clamp configuration.

4. ASIC1 Current Elicitation and Inhibition:

- Hold the cell membrane potential at a constant voltage (e.g., -60 mV).

- Establish a stable baseline current in the external solution at pH 7.4.

- To activate ASIC1 channels, rapidly perfuse the cell with an acidic external solution (e.g., pH 6.0 or 5.5). This will elicit an inward current.

- After the current peaks, wash the cell with the pH 7.4 solution to allow the channel to recover and the current to return to baseline.

- To test for inhibition, pre-incubate the cell with a specific concentration of this compound in the pH 7.4 external solution for a defined period.

- Following pre-incubation, co-apply the same concentration of this compound with the acidic solution to elicit the channel current.

- The reduction in the peak current amplitude in the presence of the inhibitor compared to the control (acidic solution alone) is measured.

5. Data Analysis:

- Repeat the inhibition protocol for a range of this compound concentrations.

- Plot the percentage of current inhibition against the logarithm of the inhibitor concentration.

- Fit the data to a dose-response curve (e.g., using the Hill equation) to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The inhibitory action of amiloride and its analogs, including this compound, on ASIC1 is believed to occur through direct channel block. While the precise binding site of this compound has not been fully elucidated through co-crystallography, studies on amiloride and other small-molecule inhibitors suggest that the binding site is located within the extracellular domain of the channel, potentially in a region known as the "acidic pocket". This pocket is a region rich in acidic amino acid residues that is critical for the proton-gating mechanism of the channel.

By binding to this or a nearby allosteric site, this compound is thought to stabilize the closed or desensitized state of the channel, thereby preventing the conformational changes necessary for ion permeation upon proton binding.

Caption: Proposed mechanism of ASIC1 inhibition by this compound.

Experimental Workflow for IC50 Determination

The logical flow for determining the IC50 of an ASIC1 inhibitor using automated patch-clamp is depicted in the following diagram.

Caption: A stepwise workflow for determining the IC50 of an ASIC1 inhibitor.

References

- 1. Automated Patch Clamp Screening of Amiloride and 5- N, N-Hexamethyleneamiloride Analogs Identifies this compound as a Potent Acid-Sensing Ion Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 6-Iodoamiloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of 6-Iodoamiloride, a potent inhibitor of Acid-Sensing Ion Channels (ASICs). Initially identified through a targeted screening of amiloride analogs, this compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of ASICs. This document details the experimental protocols used in its discovery, presents its key biological activity data in a structured format, and outlines its synthesis. Furthermore, it visualizes the relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development professionals.

Discovery of this compound as a Potent ASIC Inhibitor

This compound was identified as a potent inhibitor of Acid-Sensing Ion Channels (ASICs) through a screening of a library of 6-substituted and 5,6-disubstituted amiloride analogs.[1][2][3][4] This discovery was the result of a systematic effort to develop amiloride analogs with improved potency and selectivity for various therapeutic targets, including those involved in neuropathic pain and cancer metastasis.[3][5] The screening was carried out using a custom-developed automated patch clamp protocol, which allowed for the high-throughput functional characterization of the compound library against ASIC1a.[1][2][3]

Experimental Workflow: Automated Patch Clamp Screening

The identification of this compound was facilitated by a custom-developed automated patch clamp (APC) screening workflow. This high-throughput method allowed for the rapid assessment of a library of amiloride analogs for their ability to inhibit ASIC-mediated currents. The general workflow is depicted below.

References

- 1. Signaling Pathways in Proton and Non-proton ASIC1a Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4196292A - 6-Substituted amiloride derivatives - Google Patents [patents.google.com]

- 3. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Automated Patch Clamp Screening of Amiloride and 5- N, N-Hexamethyleneamiloride Analogs Identifies this compound as a Potent Acid-Sensing Ion Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

An In-depth Technical Guide to 6-Iodoamiloride: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodoamiloride, a potent derivative of the diuretic amiloride, has emerged as a significant pharmacological tool for the study of acid-sensing ion channels (ASICs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its primary mechanism of action as a potent and selective inhibitor of ASIC1 and ASIC3 channels. Detailed experimental protocols for assays utilizing this compound, including automated patch-clamp electrophysiology and immunofluorescence, are presented to facilitate its application in research settings. This document aims to serve as a core resource for researchers in neuroscience, pharmacology, and drug discovery investigating the physiological and pathophysiological roles of ASICs.

Chemical Structure and Properties

This compound is a synthetic organic compound belonging to the pyrazine class of molecules. Its chemical structure is characterized by a pyrazine ring system with key functional group substitutions that contribute to its biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3,5-diamino-N-(aminoiminomethyl)-6-iodopyrazine-2-carboxamide |

| Molecular Formula | C₆H₈IN₇O |

| SMILES | C1=C(N=C(C(=N1)C(=O)N=C(N)N)I)N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 321.08 g/mol | [1] |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP | Data not available | - |

Biological Activity and Signaling Pathways

This compound is a potent and selective inhibitor of Acid-Sensing Ion Channels (ASICs), which are proton-gated cation channels involved in a variety of physiological and pathological processes, including pain sensation, neurotransmission, and ischemic neuronal injury.

The primary mechanism of action of this compound involves the blockade of ion conduction through ASIC channels, particularly the ASIC1a and ASIC3 subtypes. This inhibition prevents the influx of cations, primarily Na⁺ and Ca²⁺, that is normally triggered by a decrease in extracellular pH.

Table 3: Inhibitory Activity of this compound on ASIC Channels

| Target | Species | IC₅₀ | Source |

| Human ASIC1 | Human | 88 nM | [2][3][4] |

| Rat ASIC3-mediated currents | Rat | 230 nM | [2][3][4] |

The inhibitory effect of this compound on ASICs can modulate downstream signaling pathways that are dependent on changes in intracellular ion concentrations and membrane potential.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Automated Patch Clamp Screening of Amiloride and 5- N, N-Hexamethyleneamiloride Analogs Identifies this compound as a Potent Acid-Sensing Ion Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.monash.edu [research.monash.edu]

Pharmacological Profile of 6-Iodoamiloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodoamiloride, an analog of the diuretic amiloride, has emerged as a potent pharmacological tool, demonstrating significant inhibitory activity against several key physiological targets. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its primary target, the Acid-Sensing Ion Channels (ASICs), as well as its effects on the urokinase-type plasminogen activator (uPA) and the Na+/H+ exchanger (NHE). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development efforts.

Core Pharmacological Activities

This compound is a multifaceted inhibitor, exhibiting potent activity against several distinct protein targets. Its pharmacological profile is characterized by significantly enhanced potency against ASICs compared to its parent compound, amiloride.

Inhibition of Acid-Sensing Ion Channels (ASICs)

The most well-characterized activity of this compound is its potent inhibition of ASICs, a family of proton-gated cation channels involved in a variety of physiological and pathological processes, including pain sensation, mechanosensation, and neuronal degeneration. This compound has been identified as a significantly more potent inhibitor of both ASIC1 and ASIC3 isoforms compared to amiloride.

Inhibition of Urokinase-Type Plasminogen Activator (uPA)

Amiloride and its analogs are known to inhibit uPA, a serine protease critically involved in cancer cell invasion and metastasis through the degradation of the extracellular matrix. While specific inhibitory constants for this compound against uPA are not extensively reported, the structure-activity relationship of 6-substituted amiloride derivatives suggests that modifications at this position can significantly influence uPA inhibitory potency.

Inhibition of Na+/H+ Exchanger (NHE)

The Na+/H+ exchanger, particularly the NHE1 isoform, plays a crucial role in regulating intracellular pH and is implicated in cancer progression and cardiovascular diseases. Amiloride is a known inhibitor of NHE1, and substitution at the 6-position with iodine has been shown to increase this inhibitory activity.

Quantitative Inhibitory Data

The inhibitory potency of this compound and its parent compound, amiloride, against various targets is summarized below.

| Compound | Target | Assay System | IC50 / Ki | Reference |

| This compound | Human ASIC1 (hASIC1) | tsA-201 cells | 88 nM | |

| This compound | Rat ASIC3 (in DRG neurons) | Rat Dorsal Root Ganglion Neurons | 230 nM | |

| Amiloride | Human ASIC1 (hASIC1) | tsA-201 cells | 1.7 µM | |

| Amiloride | Rat ASIC3 (in DRG neurons) | Rat Dorsal Root Ganglion Neurons | 2.7 µM | |

| Amiloride | Urokinase-Type Plasminogen Activator (uPA) | Enzyme Inhibition Assay | Ki = 7 µM |

Experimental Protocols

Automated Patch-Clamp Electrophysiology for ASIC Inhibition

The inhibitory activity of this compound on ASICs was determined using automated patch-clamp electrophysiology.

Objective: To measure the concentration-dependent inhibition of proton-activated currents in cells expressing ASICs.

Cell Line: tsA-201 cells (a clone of HEK-293 cells) endogenously expressing human ASIC1.

Solutions:

-

Intracellular Solution (in mM): 60 CsF, 50 CsCl, 10 NaCl, 20 EGTA, and 10 HEPES (pH 7.2 with CsOH).

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 Glucose, and 10 HEPES (pH 7.4 with NaOH).

-

Ligand Solution: Extracellular solution with pH adjusted to 5.5 using MES buffer to activate ASIC currents.

Protocol:

-

Cells are cultured and prepared for automated patch-clamp recording.

-

Whole-cell patch-clamp configuration is established.

-

The membrane potential is held at -60 mV.

-

ASIC currents are elicited by rapidly perfusing the cells with the pH 5.5 ligand solution.

-

A baseline current is established by repeated applications of the acidic solution.

-

Cells are pre-incubated with varying concentrations of this compound.

-

The acidic solution containing the corresponding concentration of this compound is applied, and the resulting current is measured.

-

The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the inhibitor.

-

Concentration-response curves are generated to determine the IC50 value.

Fluorescence-Based Enzyme Inhibition Assay for uPA

The inhibitory activity of amiloride analogs against uPA is typically determined using a fluorescence-based enzymatic assay.

Objective: To measure the ability of a compound to inhibit the proteolytic activity of uPA.

Principle: The assay utilizes a fluorogenic substrate that is cleaved by active uPA, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme's activity.

Materials:

-

Purified human uPA enzyme.

-

A fluorogenic uPA substrate (e.g., a peptide substrate linked to a fluorescent reporter).

-

Assay buffer.

-

Test compounds (e.g., this compound) at various concentrations.

Protocol:

-

The uPA enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a microplate reader.

-

The initial reaction velocity is calculated from the linear phase of the fluorescence signal.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values are calculated from the concentration-response curves.

BCECF-AM Fluorescence Assay for NHE1 Inhibition

Inhibition of NHE1 activity can be assessed by measuring changes in intracellular pH (pHi) using the fluorescent dye BCECF-AM.

Objective: To determine the effect of a compound on the ability of cells to recover from an acid load, a process mediated by NHE1.

Principle: BCECF-AM is a cell-permeant dye that is cleaved by intracellular esterases to the pH-sensitive fluorescent indicator BCECF. The fluorescence emission ratio of BCECF at two different excitation wavelengths is used to determine the intracellular pH.

Protocol:

-

Cells overexpressing NHE1 are cultured on coverslips.

-

Cells are loaded with the BCECF-AM dye.

-

A baseline intracellular pH is recorded using a fluorescence imaging system.

-

Cells are subjected to an acid load, typically by a brief exposure to an ammonium chloride (NH4Cl) prepulse, which causes a rapid intracellular acidification upon its removal.

-

The recovery of intracellular pH back to the baseline is monitored over time in the presence and absence of the test compound.

-

The rate of pH recovery, which is dependent on NHE1 activity, is calculated.

-

The inhibitory effect of the compound is quantified by the reduction in the rate of pH recovery.

Signaling Pathways

Acid-Sensing Ion Channel (ASIC) Signaling

Inhibition of ASICs by this compound blocks the influx of cations in response to extracellular acidosis, thereby preventing membrane depolarization and subsequent downstream signaling events.

Urokinase-Type Plasminogen Activator (uPA) Signaling in Cancer Metastasis

Inhibition of uPA by amiloride analogs like this compound can disrupt the proteolytic cascade that facilitates cancer cell invasion and metastasis.

6-Iodoamiloride's Potent and Selective Inhibition of Proton-Gated Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 6-iodoamiloride on proton-gated ion channels, with a primary focus on Acid-Sensing Ion Channels (ASICs). This compound has emerged as a significantly more potent inhibitor of ASICs compared to its parent compound, amiloride, making it a valuable pharmacological tool for studying the physiological and pathological roles of these channels. This document summarizes key quantitative data, details experimental methodologies for studying its effects, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to this compound and Proton-Gated Ion Channels

Proton-gated ion channels are a diverse group of transmembrane proteins that are activated by changes in extracellular pH. They play crucial roles in a variety of physiological processes, including synaptic transmission, pain sensation, and mechanosensation. The most extensively studied families of proton-gated ion channels are the Acid-Sensing Ion Channels (ASICs) and, to a lesser extent in the context of proton gating, the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.

Amiloride, a potassium-sparing diuretic, has been widely used as a non-specific inhibitor of ASICs. However, its moderate potency and lack of selectivity have limited its utility. Recent research has identified this compound, an analog of amiloride, as a substantially more potent and selective inhibitor of ASIC channels, offering a more precise tool for investigating their function.[1]

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory potency of this compound has been quantified against various ASIC subtypes, demonstrating a marked improvement over amiloride. The following tables summarize the key inhibitory constants (IC50 and Ki) from published studies.

Table 1: Inhibitory Potency of this compound on Human ASIC1a Channels

| Compound | Cell Line | IC50 (nM) | Ki (nM) | Fold Improvement over Amiloride (IC50) |

| This compound | tsA-201 | 88[2][3][4][5][6] | 88 ± 20[3] | ~19 |

| Amiloride | tsA-201 | 1700[2][3][4][5][6] | 1700 ± 300[3] | 1 |

Table 2: Inhibitory Potency of this compound on Rat ASIC3-Mediated Currents

| Compound | Cell Type | IC50 (nM) | Fold Improvement over Amiloride (IC50) |

| This compound | Dorsal Root Ganglion (DRG) Neurons | 230[2][3][4][5][6] | ~12 |

| Amiloride | Dorsal Root Ganglion (DRG) Neurons | 2700[2][3][4][5][6] | 1 |

Selectivity Profile of this compound

While amiloride is known to interact with a broad range of ion channels and transporters, including various sodium channels and exchangers, current research indicates that this compound exhibits a high degree of selectivity for ASIC channels among proton-gated ion channels.[1] To date, there are no significant reports of this compound inhibiting other major classes of proton-gated ion channels, such as HCN channels, at concentrations where it potently blocks ASICs. This selectivity makes this compound a superior pharmacological tool for dissecting the specific roles of ASICs in complex biological systems.

Experimental Protocols

The primary method for characterizing the inhibitory effects of this compound on proton-gated ion channels is automated patch-clamp electrophysiology. This high-throughput technique allows for the rapid screening and detailed pharmacological analysis of compounds.

Detailed Protocol: Automated Patch-Clamp Electrophysiology for Assessing this compound Inhibition of ASIC1a

1. Cell Culture and Preparation:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human ASIC1a (hASIC1a) or tsA-201 cells endogenously expressing ASICs.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Preparation for Electrophysiology: On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution to ensure membrane integrity. Resuspend the cells in the extracellular solution at a concentration of 1-5 x 106 cells/mL.

2. Solutions:

-

Intracellular Solution (in mM): 120 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH and osmolarity to ~310 mOsm with sucrose.

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 MES. Adjust pH to 7.4 (conditioning solution) or the desired acidic pH for channel activation (e.g., pH 6.0) with NaOH.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the acidic extracellular solution to the final desired concentrations. Ensure the final DMSO concentration is ≤ 0.1%.

3. Automated Patch-Clamp Procedure (e.g., using a SyncroPatch or QPatch system):

-

Chip Preparation: Use appropriate multi-hole or single-hole planar patch-clamp chips according to the manufacturer's instructions.

-

Cell Capture and Sealing: Automatically capture cells onto the apertures of the patch-clamp chip and form a gigaseal (seal resistance > 1 GΩ).

-

Whole-Cell Configuration: Apply suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage-Clamp Protocol:

-

Hold the membrane potential at -60 mV.

-

Apply a conditioning extracellular solution (pH 7.4) to establish a stable baseline current.

-

Activate ASIC1a channels by rapidly perfusing the acidic extracellular solution (e.g., pH 6.0) for a short duration (e.g., 2 seconds) to elicit a peak inward current.

-

Return to the conditioning solution to allow for channel deactivation and recovery from desensitization.

-

-

Inhibitor Application:

-

To determine the IC50, apply increasing concentrations of this compound in the acidic extracellular solution during the activation step.

-

Pre-incubate the cells with the inhibitor-containing solution for a short period (e.g., 30-60 seconds) before the acidic stimulus to allow for binding equilibrium.

-

-

Data Acquisition and Analysis:

-

Record the peak inward current in response to the acidic stimulus in the absence and presence of different concentrations of this compound.

-

Normalize the peak current at each concentration to the control current (without inhibitor).

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving ASICs that are modulated by this compound and a typical experimental workflow for its characterization.

Caption: Experimental workflow for determining the IC50 of this compound on ASIC1a.

Caption: Role of ASICs in pain signaling and its inhibition by this compound.

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying proton-gated ion channels. Its high potency and selectivity for ASICs make it an invaluable tool for researchers in neuroscience, pharmacology, and drug development. This guide provides a comprehensive overview of its effects, the methodologies to study them, and the broader context of its impact on relevant signaling pathways. As research into the diverse roles of ASICs continues, the utility of potent and selective inhibitors like this compound will undoubtedly continue to grow.

References

- 1. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Automated Patch Clamp Screening of Amiloride and 5- N, N-Hexamethyleneamiloride Analogs Identifies this compound as a Potent Acid-Sensing Ion Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. research.monash.edu [research.monash.edu]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Automated patch clamp screening of amiloride and 5-N,N-hexamethyleneamiloride (HMA) analogs identifies this compound as a potent acid-sensing ion channel inhibitor | Semantic Scholar [semanticscholar.org]

The Emerging Role of 6-Iodoamiloride in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. A growing body of evidence points to the critical involvement of Acid-Sensing Ion Channels (ASICs), particularly subtypes ASIC1a and ASIC3, in the pathophysiology of neuropathic pain. These channels, activated by extracellular protons released during tissue injury and inflammation, contribute to neuronal hyperexcitability and the maintenance of pain states. 6-Iodoamiloride, a potent amiloride analog, has emerged as a high-affinity inhibitor of both ASIC1 and ASIC3 channels. This technical guide provides an in-depth exploration of the scientific rationale, preclinical data, and experimental methodologies supporting the investigation of this compound as a potential therapeutic agent for neuropathic pain. While direct preclinical studies on this compound in neuropathic pain models are currently limited, this document consolidates the existing knowledge on ASICs in neuropathic pain and the pharmacology of potent amiloride analogs to build a strong case for its further investigation.

Introduction: The Unmet Need in Neuropathic Pain and the Promise of ASIC Inhibition

Neuropathic pain affects millions worldwide, stemming from a variety of causes including diabetic neuropathy, post-herpetic neuralgia, and traumatic nerve injury.[1] The condition is characterized by spontaneous pain, allodynia (pain from non-painful stimuli), and hyperalgesia (exaggerated pain from painful stimuli). The complex underlying mechanisms, involving both peripheral and central sensitization, have made the development of effective and safe analgesics a formidable task.[2][3]

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels predominantly expressed in the central and peripheral nervous systems.[4][5][6] Their activation by a drop in extracellular pH, a common feature of tissue injury and inflammation, leads to depolarization of sensory neurons, contributing to the generation and transmission of pain signals.[7][8] Notably, the expression of certain ASIC subtypes, particularly ASIC3, is upregulated in dorsal root ganglion (DRG) and spinal cord neurons following nerve injury, suggesting a key role in the development and maintenance of neuropathic pain.[9][10] Therefore, blocking these channels presents a promising, non-opioid therapeutic strategy.

This compound: A Potent Modulator of Acid-Sensing Ion Channels

This compound is a derivative of the diuretic amiloride, which is a non-selective blocker of various ion channels, including ASICs.[11][12] Recent studies have identified this compound as a significantly more potent inhibitor of ASICs, particularly human ASIC1a and rat ASIC3, compared to its parent compound.[11][12][13][14] This enhanced potency makes it a valuable pharmacological tool for dissecting the role of ASICs and a potential lead compound for the development of novel analgesics.

Quantitative Data on ASIC Inhibition

The following table summarizes the available in-vitro data on the inhibitory potency of this compound and related compounds on ASIC subtypes.

| Compound | Target | Cell Type | IC50 | Reference |

| This compound | hASIC1a | tsA-201 cells | 88 nM | [13] |

| rASIC3-mediated currents | Rat DRG neurons | 230 nM | [13] | |

| Amiloride | hASIC1a | tsA-201 cells | 1.7 µM | [13] |

| rASIC3-mediated currents | Rat DRG neurons | 2.7 µM | [13] | |

| Benzamil | ASICs | N/A | More potent than amiloride | [4] |

| APETx2 | rASIC3 | Xenopus oocytes/COS cells | 63 nM | [1][15] |

| hASIC3 | Xenopus oocytes/COS cells | 175 nM | [1] | |

| ASIC3-like current | Rat sensory neurons | 216 nM | [1] | |

| Mambalgin-1 | ASIC1a and ASIC1b | N/A | 11 to 252 nM | [11] |

Preclinical Evidence for ASIC Blockade in Neuropathic Pain

While direct evidence for this compound in animal models of neuropathic pain is not yet available, studies with the parent compound amiloride and its analog benzamil provide compelling support for the therapeutic potential of this class of compounds.

A study investigating the effects of intrathecal amiloride and benzamil in a rat model of spinal nerve ligation (SNL) demonstrated significant antinociceptive effects.[4] Intrathecal administration of both compounds attenuated mechanical allodynia induced by the nerve ligation.[4] Furthermore, the study showed that SNL led to an increased expression of ASIC3 in the spinal cord dorsal horn, and this upregulation was inhibited by both amiloride and benzamil.[4]

Quantitative Data from Preclinical Neuropathic Pain Models

The following table presents data from a study on amiloride and benzamil in the rat spinal nerve ligation model.[4]

| Compound | Administration Route | Animal Model | Endpoint | Efficacy | ED50 | Reference |

| Amiloride | Intrathecal | Rat Spinal Nerve Ligation | Mechanical Allodynia (Paw Withdrawal Threshold) | Significant increase in PWT (87% ± 12% vs. vehicle) | 1.95 µg | [4] |

| Benzamil | Intrathecal | Rat Spinal Nerve Ligation | Mechanical Allodynia (Paw Withdrawal Threshold) | Significant increase in PWT (76% ± 14% vs. vehicle) | 7.47 µg | [4] |

Given that this compound is a significantly more potent inhibitor of ASICs than amiloride, it is hypothesized that it would demonstrate superior efficacy at lower doses in these preclinical models.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound in neuropathic pain.

Animal Models of Neuropathic Pain

The SNL model is a widely used and well-characterized model of neuropathic pain that mimics many of the symptoms observed in humans.[7][8][13]

-

Species: Adult male Sprague-Dawley rats (200-250 g).

-

Anesthesia: Isoflurane (2-3% in oxygen).

-

Procedure:

-

Place the anesthetized rat in a prone position.

-

Make a dorsal midline incision over the lumbar region to expose the paraspinal muscles.

-

Carefully dissect the paraspinal muscles to expose the L5 and L6 transverse processes.

-

Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.

-

Isolate the L5 and L6 spinal nerves and tightly ligate them with a 6-0 silk suture distal to the dorsal root ganglion.[4]

-

Close the muscle and skin layers with sutures.

-

-

Post-operative Care: Provide appropriate post-operative analgesia (e.g., buprenorphine) and monitor for signs of infection or distress. Animals should be housed individually with soft bedding.

-

Confirmation of Neuropathy: Assess for the development of mechanical allodynia and thermal hyperalgesia 3-7 days post-surgery.

The CCI model is another robust and widely used model of peripheral nerve injury-induced neuropathic pain.[5][6][11]

-

Species: Adult male Sprague-Dawley rats (200-250 g).

-

Anesthesia: Isoflurane (2-3% in oxygen).

-

Procedure:

-

Place the anesthetized rat on a surgical board.

-

Make an incision on the lateral surface of the mid-thigh.

-

Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.

-

Place four loose ligatures (4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until a brief twitch of the surrounding muscles is observed.

-

Close the muscle and skin layers with sutures.

-

-

Post-operative Care: Similar to the SNL model.

-

Confirmation of Neuropathy: Assess for the development of mechanical allodynia and thermal hyperalgesia beginning 7 days post-surgery.

Behavioral Assays for Pain Assessment

The von Frey test is a standard method for assessing mechanical sensitivity.[9][16][17][18]

-

Apparatus: A set of calibrated von Frey filaments of increasing stiffness or an electronic von Frey apparatus.

-

Procedure:

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

-

Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

-

Begin with a filament of low force and proceed to filaments of increasing force.

-

A positive response is recorded as a brisk withdrawal or flinching of the paw.

-

The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.

-

The plantar test is used to measure the latency of paw withdrawal from a radiant heat source.

-

Apparatus: A plantar test apparatus with a radiant heat source.

-

Procedure:

-

Place the animal in a plastic enclosure on a glass plate and allow it to acclimate.

-

Position the radiant heat source directly beneath the plantar surface of the hind paw.

-

Activate the heat source and record the time until the animal withdraws its paw.

-

A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

-

Perform multiple measurements for each paw, with sufficient time between trials.

-

Molecular and Cellular Assays

This technique is used to visualize the expression and localization of ASIC3 protein in DRG neurons.[19][20]

-

Tissue Preparation:

-

Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the lumbar DRGs (L4-L6).

-

Post-fix the DRGs in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue in a graded sucrose solution (15% then 30%).

-

Embed the DRGs in optimal cutting temperature (OCT) compound and freeze.

-

Cut 10-20 µm sections using a cryostat.

-

-

Staining Procedure:

-

Wash the sections with PBS.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

-

Incubate the sections with a primary antibody against ASIC3 overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

Wash the sections and mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging: Visualize the sections using a fluorescence or confocal microscope.

This method is used to quantify the expression levels of ASIC3 protein in the spinal cord.[21][22]

-

Tissue Homogenization:

-

Dissect the lumbar spinal cord and homogenize in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ASIC3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

This technique allows for the direct measurement of ASIC-mediated currents in isolated DRG neurons.[15][23][24]

-

Cell Preparation:

-

Isolate DRGs from rats.

-

Enzymatically digest the ganglia (e.g., with collagenase and dispase) to dissociate the neurons.

-

Plate the neurons on coated coverslips and culture for 24-48 hours.

-

-

Recording Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Perfuse the cells with an external solution (e.g., HEPES-buffered saline).

-

Use borosilicate glass pipettes filled with an internal solution.

-

-

Recording Protocol:

-

Establish a whole-cell recording configuration.

-

Hold the neuron at a negative membrane potential (e.g., -60 mV).

-

Rapidly apply an acidic external solution (e.g., pH 6.0) to activate ASIC currents.

-

Record the resulting inward current.

-

To test the effect of this compound, pre-apply the compound for a defined period before the acidic challenge.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key concepts.

ASIC Signaling Pathway in Nociceptive Neurons

Caption: ASIC3 signaling cascade in a nociceptive neuron.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical workflow for evaluating this compound.

Conclusion and Future Directions

The potent and selective inhibition of ASIC1a and ASIC3 channels by this compound, coupled with the established role of these channels in the pathophysiology of neuropathic pain, provides a strong rationale for its investigation as a novel analgesic. The preclinical data from studies on amiloride and benzamil in neuropathic pain models further bolster this hypothesis.

Future research should focus on direct in-vivo evaluation of this compound in well-established rodent models of neuropathic pain, such as SNL and CCI. Key studies should include:

-

Dose-response studies to determine the efficacy of this compound in reversing mechanical allodynia and thermal hyperalgesia.

-

Pharmacokinetic and pharmacodynamic studies to establish the optimal dosing regimen and correlate drug exposure with analgesic effects.

-

Mechanism of action studies to confirm the engagement of ASICs in the spinal cord and DRGs following systemic administration.

-

Safety and tolerability studies to assess potential off-target effects.

Successful preclinical development of this compound could pave the way for a new class of non-opioid analgesics, addressing a significant unmet medical need for patients suffering from chronic neuropathic pain.

References

- 1. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Antinociceptive Effects of Amiloride and Benzamil in Neuropathic Pain Model Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ameliorative effects of amiloride and pralidoxime in chronic constriction injury and vincristine induced painful neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Peripheral Voltage-Gated Cation Channels in Neuropathic Pain and Their Potential as Therapeutic Targets [frontiersin.org]

- 11. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antinociceptive effects of amiloride and benzamil in neuropathic pain model rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, APETx2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Analgesic effects of mambalgin peptide inhibitors of acid-sensing ion channels in inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Different Involvement of ASIC and TRPA1 in Facial and Hindpaw Allodynia in Nitroglycerin-Induced Peripheral Hypersensitivities in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A selective Nav1.8 sodium channel blocker, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acid-sensing ion channels (ASICs): pharmacology and implication in pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. embopress.org [embopress.org]

- 22. mdpi.com [mdpi.com]

- 23. Pharmacological evaluation of the ... | Article | H1 Connect [archive.connect.h1.co]

- 24. researchgate.net [researchgate.net]

The Potential of 6-Iodoamiloride in Cancer Metastasis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains the primary driver of cancer-related mortality, creating a critical need for novel therapeutic strategies that can effectively inhibit the spread of cancer cells. 6-Iodoamiloride, an amiloride analog, has emerged as a promising candidate in this area of research. This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies related to the investigation of this compound's anti-metastatic potential. The document focuses on its inhibitory effects on key players in the metastatic cascade, including the urokinase-type plasminogen activator (uPA), the Na+/H+ exchanger 1 (NHE1), and Acid-Sensing Ion Channels (ASICs). Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this field.

Introduction to this compound and Cancer Metastasis

Cancer metastasis is a complex, multi-step process involving local invasion, intravasation, survival in the circulation, extravasation, and colonization of distant organs. Key to this process are cellular functions like migration and invasion, which are often driven by specific signaling pathways and molecular players. Amiloride and its derivatives have been investigated for their anti-cancer properties, and this compound, in particular, shows promise due to its potential to inhibit multiple targets involved in metastasis.[1]

This guide will explore the three primary proposed mechanisms of action for this compound in inhibiting cancer metastasis:

-

Inhibition of the urokinase-type plasminogen activator (uPA) system: uPA is a serine protease that plays a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion.[2][3]

-

Inhibition of the Na+/H+ exchanger 1 (NHE1): NHE1 is involved in regulating intracellular pH, which is critical for cell migration and invasion.[3][4]

-

Inhibition of Acid-Sensing Ion Channels (ASICs): Specifically ASIC1, which is implicated in sensing the acidic tumor microenvironment and promoting cell migration and invasion.[5]

Mechanism of Action and Signaling Pathways

Inhibition of the uPA System

Below is a diagram illustrating the uPA signaling pathway and the proposed point of inhibition by this compound.

Inhibition of NHE1

NHE1 is a ubiquitously expressed plasma membrane protein that regulates intracellular pH (pHi) by exchanging one intracellular H+ for one extracellular Na+. In cancer cells, NHE1 activity is often upregulated, leading to an alkaline intracellular environment that promotes proliferation and an acidic extracellular microenvironment that facilitates invasion.[3][4] Inhibition of NHE1 can disrupt this pH dysregulation and thereby inhibit cancer cell migration and invasion. While direct IC50 values for this compound on NHE1 in cancer cells are not currently available, other amiloride derivatives have shown potent NHE1 inhibition.[3]

The following diagram illustrates the role of NHE1 in promoting cell migration and the inhibitory action of this compound.

Inhibition of Acid-Sensing Ion Channels (ASICs)

The tumor microenvironment is often acidic, and cancer cells can utilize this acidic environment to their advantage. ASICs, particularly ASIC1a, are proton-gated cation channels that are activated by low extracellular pH.[5] Activation of ASIC1a has been shown to promote the migration and invasion of various cancer cells, including glioma and breast cancer.[5][6] this compound has been identified as a potent inhibitor of ASIC1.

The signaling pathway below illustrates how ASIC1 activation by the acidic tumor microenvironment can lead to increased cell migration and how this compound can intervene.

References

- 1. The autoactivation of human single-chain urokinase-type plasminogen activator (uPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. The Na+ /H+ exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acid-sensing ion channel 1a modulation of apoptosis in acidosis-related diseases: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

6-Iodoamiloride: A Potent Pharmacological Tool for Interrogating Acid-Sensing Ion Channels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels predominantly expressed in the central and peripheral nervous systems.[1] They are implicated in a wide range of physiological and pathophysiological processes, including pain perception, synaptic plasticity, fear, and anxiety.[1] The development of potent and selective pharmacological modulators is crucial for dissecting the specific roles of different ASIC subtypes and for validating them as therapeutic targets. Amiloride, a potassium-sparing diuretic, is a known non-specific inhibitor of ASICs, but its moderate potency has limited its utility.[2][3] This guide focuses on 6-iodoamiloride, a halogenated analog of amiloride, which has emerged as a significantly more potent inhibitor of ASICs, offering a valuable tool for researchers in the field.[1][2]

Core Concepts: this compound as an ASIC Inhibitor

This compound distinguishes itself from its parent compound, amiloride, through a marked increase in inhibitory potency against specific ASIC subtypes. This enhanced activity makes it a preferred pharmacological probe for studying ASIC function in various cellular and in vivo models.[3][4]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified using electrophysiological techniques, primarily automated patch clamp. The half-maximal inhibitory concentration (IC50) values demonstrate its superior potency compared to amiloride.

| Compound | Target | Cell Line/Neuron Type | IC50 / Ki | Reference |

| This compound | human ASIC1 | tsA-201 cells | 88 nM (IC50) | [2][3][4] |

| Amiloride | human ASIC1 | tsA-201 cells | 1.7 µM (IC50) | [2][3][4] |

| This compound | rat ASIC3-mediated currents | Dorsal Root Ganglion (DRG) neurons | 230 nM (IC50) | [2][3][4] |

| Amiloride | rat ASIC3-mediated currents | Dorsal Root Ganglion (DRG) neurons | 2.7 µM (IC50) | [2][3][4] |

| Amiloride | ASIC1 | tsA-201 cells | 1.7 ± 0.7 µM (Ki) | [1] |

Experimental Protocols

The primary experimental method for characterizing the inhibitory effects of this compound on ASICs is patch-clamp electrophysiology. Automated patch-clamp systems have enabled higher throughput screening of amiloride analogs.[2][3]

Automated Patch-Clamp Electrophysiology Protocol

This protocol is a generalized representation based on methodologies reported for screening amiloride analogs.[1][2]

1. Cell Culture and Preparation:

-

tsA-201 cells are cultured under standard conditions (37°C, 5% CO2).[1]

-

For experiments on native channels, dorsal root ganglion (DRG) neurons can be isolated from rats.[2]

-

Cells are harvested and prepared as a single-cell suspension for use in the automated patch-clamp system.

2. Automated Patch-Clamp Procedure:

-

The automated patch-clamp system (e.g., SyncroPatch) utilizes disposable microchips for high-throughput recordings.

-

Cells are captured on the apertures of the microchip, and whole-cell patch-clamp configuration is established.

-

A stable baseline recording of membrane current is obtained.

3. Application of this compound and pH Challenge:

-

ASIC currents are elicited by a rapid change in extracellular pH, typically from a holding pH of 7.4 to an activating pH of 5.5 or 6.0.[1][5]

-

This compound, at varying concentrations, is pre-applied to the cells before the acidic pH challenge to determine its inhibitory effect.

-

Concentration-response curves are generated by measuring the peak inward current at each concentration of the compound.[1]

4. Data Analysis:

-

The recorded currents are analyzed to determine the percentage of inhibition at each compound concentration.

-

IC50 values are calculated by fitting the concentration-response data to a logistical equation.

Signaling and Functional Implications

ASICs are involved in neuronal signaling by converting extracellular acidosis into excitatory sodium currents.[6] Their activation leads to membrane depolarization, which can trigger action potentials and modulate synaptic transmission.[1] The inhibition of ASICs by this compound can therefore be used to probe the role of these channels in various physiological and pathological processes.

Conclusion

This compound represents a significant advancement over amiloride as a pharmacological tool for studying acid-sensing ion channels. Its enhanced potency allows for more specific and reliable inhibition of ASIC1 and ASIC3, facilitating a deeper understanding of their roles in health and disease. The detailed protocols and quantitative data provided in this guide are intended to support researchers and drug development professionals in effectively utilizing this compound in their investigations of ASIC biology and pharmacology.

References

- 1. biorxiv.org [biorxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Automated Patch Clamp Screening of Amiloride and 5- N, N-Hexamethyleneamiloride Analogs Identifies this compound as a Potent Acid-Sensing Ion Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Azolyl)-Benzamidines as a Novel Chemotype for ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determinants of ion selectivity in ASIC1a- and ASIC2a-containing acid-sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vivo Efficacy of 6-Iodoamiloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoamiloride, a potent derivative of the diuretic amiloride, has emerged as a significant subject of preclinical research. It is recognized primarily for its potent inhibitory effects on Acid-Sensing Ion Channels (ASICs), which are implicated in a variety of physiological and pathological processes, including neuropathic pain and cancer metastasis[1][2]. While its parent compound, amiloride, has been investigated for its anti-cancer properties in multiple animal models, the in vivo efficacy of this compound itself is less documented, with foundational studies focusing on its cardiovascular effects. This technical guide provides a comprehensive overview of the available preliminary in vivo efficacy data for this compound, with a particular focus on a key study in experimental hypertension. Furthermore, this guide explores its mechanistic role as an ASIC inhibitor and its potential, though not yet demonstrated in vivo, implications for cancer therapy.

In Vivo Efficacy in Experimental Hypertension

A pivotal study conducted by Pamnani et al. (1988) provides the most detailed in vivo data on the effects of this compound in various rat models of experimental hypertension. The study highlights the compound's activity as a vasodilator-depressor agent[3][4].

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study by Pamnani et al. (1988) on the effect of intravenously infused this compound on mean arterial pressure in different rat models of hypertension.

| Animal Model | Dose of this compound | Infusion Time | Change in Mean Arterial Pressure (MAP) | Duration of Effect |

| Reduced Renal Mass-Saline Hypertensive Rats | 0.38 mg/100 g body weight | 10-11 minutes | Prompt but transient fall | Transient |

| One-Kidney, One Clip Hypertensive Rats | 0.38 mg/100 g body weight | 10-11 minutes | Prompt but transient fall | Transient |

| Spontaneously Hypertensive Rats (SHR) | 0.38 mg/100 g body weight | 10-11 minutes | Prompt, pronounced, and sustained fall | Sustained |

Experimental Protocol: Intravenous Infusion in Hypertensive Rat Models

The following protocol is based on the methodology described by Pamnani et al. (1988)[3][4].

Objective: To assess the in vivo effect of this compound on blood pressure in different models of experimental hypertension.

Animal Models:

-

Male Wistar rats with reduced renal mass-saline induced hypertension.

-

Male Wistar rats with one-kidney, one clip renovascular hypertension.

-

Male Spontaneously Hypertensive Rats (SHR).

-

Normotensive Wistar-Kyoto (WKY) rats as controls for SHR.

Materials:

-

This compound solution

-

Anesthetic agent (e.g., sodium pentobarbital)

-

Infusion pump

-

Catheters for arterial and venous cannulation

-

Blood pressure transducer and recording system

Procedure:

-

Anesthetize the rats according to institutional guidelines.

-

Perform cannulation of a femoral artery for continuous blood pressure monitoring.

-

Perform cannulation of a femoral vein for the intravenous infusion of this compound.

-

Allow the animal to stabilize and record baseline mean arterial pressure (MAP).

-

Initiate a continuous intravenous infusion of this compound at a dose of 0.38 mg/100 g body weight.

-

Maintain the infusion over a period of 10 to 11 minutes.

-

Continuously record the MAP throughout the infusion period and for a designated time post-infusion to observe the duration of the effect.

-

At the end of the experiment, euthanize the animal according to approved protocols.

Data Analysis:

-

Calculate the change in MAP from baseline for each animal.

-

Compare the magnitude and duration of the blood pressure response between the different hypertensive models and their respective controls.

Experimental Workflow Diagram

Caption: Workflow for in vivo assessment of this compound in hypertensive rats.

Potential Anti-Cancer Efficacy and Signaling Pathways

While direct in vivo studies on the anti-cancer efficacy of this compound are not yet available in the public domain, its potent inhibition of ASICs provides a strong rationale for its investigation in oncology. ASICs are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting cancer cell invasion and metastasis[1]. Amiloride and its analogs have shown anti-tumor effects in animal models, and this compound is a significantly more potent inhibitor of ASIC1 and ASIC3 than amiloride[1].

Hypothesized Signaling Pathway in Cancer

The acidic tumor microenvironment leads to the activation of ASICs on cancer cells. This activation results in an influx of Na+ and Ca2+, which in turn can trigger downstream signaling pathways that promote cell migration, invasion, and proliferation. This compound, as a potent ASIC inhibitor, is hypothesized to block these channels, thereby preventing the downstream signaling events and mitigating cancer progression.

Signaling Pathway Diagram

Caption: Hypothesized mechanism of this compound in cancer via ASIC inhibition.

Future Directions

The preliminary in vivo data in hypertension models demonstrate that this compound is biologically active and generally well-tolerated at the doses administered. However, there is a clear need for further in vivo studies to explore its therapeutic potential in other disease areas, particularly in oncology. Future research should focus on:

-

In vivo anti-tumor efficacy studies: Evaluating the effect of this compound on tumor growth and metastasis in relevant animal models of cancer, such as xenograft and patient-derived xenograft (PDX) models.

-

Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and correlating its exposure with target engagement (ASIC inhibition) in tumor tissue.

-

Toxicology studies: Assessing the safety profile of this compound at potentially therapeutic doses for chronic administration.

Conclusion

This compound is a potent inhibitor of ASICs with demonstrated in vivo efficacy in modulating blood pressure in experimental models of hypertension. While its anti-cancer potential is strongly suggested by its mechanism of action and the known role of ASICs in malignancy, dedicated in vivo studies are required to validate this hypothesis. The information presented in this guide provides a foundation for researchers and drug development professionals to design and execute further preclinical studies to fully elucidate the therapeutic utility of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Automated Patch Clamp Screening of Amiloride and 5- N, N-Hexamethyleneamiloride Analogs Identifies this compound as a Potent Acid-Sensing Ion Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound in various models of experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

Understanding the Structure-Activity Relationship of Amiloride Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Amiloride, a potassium-sparing diuretic, has been a subject of extensive research due to its inhibitory effects on various ion transporters, most notably the epithelial sodium channel (ENaC) and the Na+/H+ exchanger (NHE). Its pyrazine carboxamide scaffold has served as a template for the development of numerous analogs with enhanced potency and selectivity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering insights into the molecular determinants of their inhibitory activity. We will explore key structural modifications, present quantitative data on their potency, detail relevant experimental protocols, and visualize the underlying mechanisms and workflows.

Core Molecular Targets of Amiloride and its Analogs

Amiloride and its derivatives exert their physiological effects by targeting a range of ion channels and exchangers. While originally identified as an ENaC blocker, its analogs have been engineered for increased specificity towards other transporters.[1]

-

Epithelial Sodium Channel (ENaC): A key channel in the distal nephron of the kidney responsible for sodium reabsorption.[2][3] Inhibition of ENaC by amiloride leads to mild natriuresis (excretion of sodium in urine) and antikaliuresis (retention of potassium).[2] This is the primary mechanism behind its diuretic effect.[3][4][5]

-

Na+/H+ Exchangers (NHE): A family of transmembrane proteins that mediate the exchange of sodium and hydrogen ions. Amiloride and its analogs, particularly those with modifications at the 5-amino position, can inhibit various NHE isoforms.[6][7] For instance, the NHE1 isoform is a target in cardiovascular research.[6]

-

Other Targets: At higher concentrations, amiloride can also inhibit the Na+/Ca2+ exchanger (NCX) and T-type calcium channels.[1][8] Certain analogs have also been investigated for their effects on urokinase plasminogen activator (uPA) and for their cytotoxic effects on cancer cells.[8][9]

The Amiloride Scaffold and Key SAR Insights

The inhibitory potency and selectivity of amiloride analogs are dictated by chemical modifications at three primary locations on the pyrazine ring scaffold: the 2-position side chain, the 5-position amino group, and the 6-position chlorine substituent.

The unsubstituted guanidino group, part of the 2-position side chain, is crucial for the activity of amiloride. Any substitution on this group results in a dramatic loss of inhibitory potency against the Na+/H+ exchanger, indicating its essential role in binding to the target protein.[10]

Position 5: Modifications to the 5-amino group significantly impact selectivity, particularly for the Na+/H+ exchanger.

-

Increased Potency for NHE: Substitution of the 5-amino group with alkyl or alkenyl groups can produce compounds up to 140 times more potent than amiloride in inhibiting the Na+/H+ exchanger.[10]

-

Hydrophobic Substitutions: Hydrophobic substitutions on the 5-amino group have been shown to improve the antifungal activity of amiloride analogs.[11] For example, 5-(N,N-hexamethylene)amiloride (HMA) shows strong activity against NHEs with minimal inhibitory activity toward ENaC.[11]

-

Electronic Effects: Replacing the 5-amino group (an electron donor) with hydrogen or chlorine affects both the on-rate and off-rate of ENaC blockage. This is likely due to a decrease in the electronic charge on the molecule, which in turn weakens the interaction at the 6-position.[12]

Position 6: The substituent at the 6-position primarily controls the duration of the block on the ENaC.

-

Electronegativity is Key: The duration of the blocking complex is strongly determined by the electronegativity of the 6-ligand.[13] The off-rate constant for ENaC blockage increases with halo-substitutions in the order of Cl < Br < I < F < H.[11][12] This suggests that a more electronegative substituent at this position leads to a more stable interaction and a longer-lasting block.[12]

Modifications to the side chain at the 2-position influence the stability and formation of the blocking complex with ENaC.

-

Hydrophobic Elongations: Adding hydrophobic moieties, such as in benzamil, increases the stability of the blocking complex by lowering the off-rate. This is attributed to the added phenyl group interacting with a hydrophobic area near the channel's binding site.[13]

-

Two-Step Blocking Process: The interaction is thought to be a two-step process. Initially, the 2-position side chain enters the channel, forming a temporary "encounter complex." Subsequently, the 6-ligand of the pyrazine ring binds to its receptor site, establishing the stable blocking complex.[13]

Quantitative Structure-Activity Relationship Data

The potency of amiloride and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The IC50 is the concentration of an inhibitor required to reduce the rate of a biological process by 50%, while the Ki is the dissociation equilibrium constant of the enzyme-inhibitor complex.[14]

Table 1: Inhibitory Potency (IC50/Ki) of Amiloride and Analogs on ENaC

| Compound | Modification | Potency (µM) | Target/System | Reference |

|---|---|---|---|---|

| Amiloride | - | ~0.1 | ENaC | [5] |

| Amiloride | - | 0.1 - 0.5 | ENaC | [8] |

| Benzamil | 2-position side chain | 0.03 (30 nM) | ENaC |[8] |

Table 2: Inhibitory Potency (IC50/Ki) of Amiloride and Analogs on NHE Isoforms

| Compound | Modification | Potency (Ki in µM) | Target/System | Reference |

|---|---|---|---|---|

| Amiloride | - | 3 - 1000 | NHE (Na+ dependent) | [8] |

| 5-(N,N-dimethyl)amiloride (DMA) | 5-amino substitution | - | NHE | [6] |

| 5-(N-methyl-N-propyl)amiloride (MPA) | 5-amino substitution | 0.08 | NHE1 | [6] |

| 5-(N-methyl-N-propyl)amiloride (MPA) | 5-amino substitution | 0.5 | NHE2 | [6] |

| 5-(N-methyl-N-propyl)amiloride (MPA) | 5-amino substitution | 10 | NHE3 | [6] |

| HOE694 | Guanidine derivative | 0.16 | NHE1 | [6] |

| HOE694 | Guanidine derivative | 5 | NHE2 | [6] |

| HOE694 | Guanidine derivative | 650 | NHE3 |[6] |

Table 3: Inhibitory Potency (IC50) of Amiloride and Analogs on Other Transporters

| Compound | Modification | Potency (IC50 in M) | Target/System | Reference |

|---|---|---|---|---|

| Amiloride | - | 1 x 10⁻³ (1 mM) | Na+/Ca²+ exchanger (NCX) | [8] |

| 5-(N,N-dimethyl)amiloride (DMA) | 5-amino substitution | 5.2 x 10⁻⁴ | Na+/K+-ATPase | [15] |

| 5-(N-ethyl-N-isopropyl)amiloride (EIA) | 5-amino substitution | 1.2 x 10⁻⁴ | Na+/K+-ATPase |[15] |

Experimental Protocols